Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride
Description
This compound is a disulfide derivative featuring two 2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl groups linked via a sulfur-sulfur bond, with dihydrochloride salt formation. The structure includes a phenoxy moiety substituted with three methyl groups at positions 2, 3, and 6, a butylamino chain, and an ethylamino spacer. The dihydrochloride salt enhances solubility and stability, which is critical for pharmaceutical or agrochemical applications .
Properties
CAS No. |
38920-81-9 |
|---|---|
Molecular Formula |
C30H50Cl2N2O2S2 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
4-(2,3,6-trimethylphenoxy)butyl-[2-[2-[4-(2,3,6-trimethylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C30H48N2O2S2.2ClH/c1-23-11-13-25(3)29(27(23)5)33-19-9-7-15-31-17-21-35-36-22-18-32-16-8-10-20-34-30-26(4)14-12-24(2)28(30)6;;/h11-14,31-32H,7-10,15-22H2,1-6H3;2*1H |
InChI Key |
PDWAYYLBRZQQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=C(C=CC(=C2C)C)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride generally involves a multi-step synthetic strategy:
Step 1: Alkylation of 2,3,6-trimethylphenol
The starting phenol (2,3,6-trimethylphenol) is alkylated with a suitable halogenated butyl derivative, typically 1,4-dibromobutane, under basic conditions to form 4-(2,3,6-trimethylphenoxy)butyl intermediates.Step 2: Amination
The alkylated intermediate is then reacted with ethylenediamine or a related amine to introduce the aminoethyl side chains, yielding 2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl moieties.Step 3: Disulfide Bond Formation
The final step involves oxidative coupling of the thiol precursors to form the disulfide bond linking two such aminoethyl derivatives. This is typically achieved by controlled oxidation using mild oxidizing agents or air oxidation under specific pH and temperature conditions.Step 4: Salt Formation
The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid, improving water solubility and stability.
This synthetic approach is supported by the typical reaction conditions involving controlled temperatures (60–80°C), solvents such as anhydrous dimethylformamide (DMF), and reaction times ranging from 24 to 48 hours to optimize yield and purity.
Industrial Production Considerations
Industrial synthesis scales up these steps using:
Large-scale reactors with continuous flow systems to improve throughput and reproducibility.
Advanced purification techniques such as chromatography (solid-phase extraction with Oasis HLB cartridges) and crystallization to ensure removal of unreacted precursors and byproducts.
Strict control of reaction parameters (stoichiometry, temperature, solvent quality) to maintain batch-to-batch consistency.
Final protonation with HCl to obtain the dihydrochloride salt form, which enhances solubility for pharmaceutical formulations.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Alkylation | 2,3,6-trimethylphenol + 1,4-dibromobutane, base | 60–80°C | 12–24 hours | Anhydrous DMF solvent preferred |
| Amination | Alkylated intermediate + ethylenediamine | 60–80°C | 24–48 hours | Stoichiometry ~1:2 (amine:halide) |
| Disulfide bond formation | Mild oxidizing agent (e.g., air, iodine) | Room temp to 40°C | 2–6 hours | pH control critical for selective oxidation |
| Salt formation | HCl in aqueous solution | Room temp | 1–2 hours | Converts free base to dihydrochloride salt |
Purification and Characterization
Purification : Solid-phase extraction (SPE) using Oasis HLB cartridges is effective in removing impurities and unreacted starting materials. Crystallization from suitable solvents finalizes the purification.
-
- NMR Spectroscopy : 1H and 13C NMR confirm aromatic and aliphatic protons, especially verifying the presence of the trimethylphenoxy group (aromatic protons at 6.5–7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks consistent with the molecular formula C30H50Cl2N2O2S2.
- Elemental Analysis : Chloride content (~14–16%) validates dihydrochloride salt formation.
- X-ray Crystallography : Confirms disulfide bond geometry and salt form.
Chemical Reaction Analysis Relevant to Preparation
Oxidation : Controlled oxidation of thiol precursors is critical for disulfide bond formation without overoxidation to sulfoxides or sulfones.
Reduction : Avoided during synthesis but relevant for downstream modifications; reducing agents like DTT or TCEP can cleave disulfide bonds.
Substitution : Amino groups can be substituted under nucleophilic conditions but are generally preserved during synthesis.
Reaction conditions such as pH, temperature, and solvent polarity are optimized to favor selective disulfide bond formation and minimize side reactions.
Data Table: Summary of Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 60–80°C (alkylation and amination) | Ensures reaction kinetics and yield |
| Solvent | Anhydrous DMF or similar polar aprotic | Solubilizes reactants, controls reactivity |
| Reaction Time | 24–48 hours (alkylation/amination) | Complete conversion of intermediates |
| Oxidation Conditions | Mild oxidants, room temp, pH ~7–8 | Selective disulfide bond formation |
| Stoichiometry | Amine:halide ~1:2 | Prevents excess reactants, improves purity |
| Purification | SPE + crystallization | Removes impurities, yields pure salt |
| Salt Formation | HCl treatment, room temp | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction will produce thiols .
Scientific Research Applications
Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related disulfide derivatives and dihydrochloride salts:
Key Observations :
Structural Differences: The target compound’s 2,3,6-trimethylphenoxy group distinguishes it from chlorinated (e.g., bis(2,3-dichlorophenyl) disulfide) or non-substituted aromatic disulfides. This substitution may enhance lipophilicity and membrane permeability compared to polar analogs like bis(4-aminophenyl) disulfide . Unlike Amustaline dihydrochloride, which contains an acridinyl DNA-intercalating moiety, the target compound lacks planar aromatic systems, suggesting divergent mechanisms of action .
Functional Implications: The dihydrochloride salt in the target compound and bis(4-aminophenyl) disulfide improves solubility for intravenous or in vitro applications, whereas non-salt disulfides (e.g., bis(2,3-dichlorophenyl) disulfide) are suited for hydrophobic environments like agricultural coatings . Chlorinated aromatic disulfides exhibit stronger fungicidal activity due to electrophilic chlorine atoms, whereas the target compound’s methylphenoxy group may favor receptor-binding interactions in biochemical systems .
Synthetic Routes: The target compound likely requires multi-step synthesis: (1) alkylation of 2,3,6-trimethylphenol with 1,4-dibromobutane, (2) amination to form the butylaminoethyl side chain, and (3) oxidative disulfide bond formation. This contrasts with Amustaline’s esterification-driven synthesis .
Research Findings and Data Gaps
- Antitumor Activity: Bis(2,3-dichlorophenyl) disulfide shows antitumor effects via thiol-disulfide exchange, disrupting redox balance in cancer cells . The target compound’s aminoethyl groups may enhance cellular uptake, but specific studies are lacking.
- Agrochemical Potential: highlights sulfonylurea pesticides (e.g., metsulfuron methyl ester) with triazine and sulfonyl groups. While structurally distinct, the target compound’s disulfide could act as a pro-drug, releasing thiols under reductive conditions for pesticidal activity .
Biological Activity
Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C30H50Cl2N2O2S2
- Molecular Weight : 605.78 g/mol
- CAS Number : Not specified in the search results.
The compound features a disulfide linkage and a complex phenoxy butylamine structure that may contribute to its biological activities.
The biological activity of disulfide compounds often involves their ability to interact with cellular components. The proposed mechanisms include:
- Antioxidant Activity : Disulfides can act as antioxidants by scavenging free radicals and preventing oxidative stress in cells. This property is particularly important in protecting cellular structures from damage caused by reactive oxygen species (ROS).
- Enzyme Modulation : Certain disulfides can influence enzymatic activities by modifying thiol groups in proteins, which can alter enzyme function and signaling pathways.
Antioxidant Properties
Research indicates that disulfides like bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)- have significant antioxidant properties. These compounds can reduce oxidative stress markers in various biological systems. For example:
- In vitro Studies : In cell culture models, the compound demonstrated the ability to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting protective effects against oxidative damage.
Cytotoxic Effects
Some studies have reported cytotoxic effects against cancer cell lines:
- Case Study : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in decreased cell viability and increased apoptosis rates. The mechanism appeared to involve the induction of oxidative stress leading to programmed cell death.
Research Findings
| Study | Findings |
|---|---|
| In vitro Antioxidant Activity | Reduced ROS levels and MDA in cultured cells. |
| Cytotoxicity | Induced apoptosis in HeLa and MCF-7 cancer cells. |
| Enzyme Interaction | Modulated activity of glutathione peroxidase (GPx), enhancing its protective role against oxidative stress. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this disulfide compound, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves coupling bis(2-aminoethyl)amine derivatives with substituted phenoxybutyl halides under basic conditions. Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio for amine to halide) and reaction time (24–48 hours at 60–80°C in anhydrous DMF). Post-synthesis, purification via solid-phase extraction (SPE) using Oasis HLB cartridges (conditioned with methanol and water) is critical to remove unreacted precursors . Protonation with HCl yields the dihydrochloride salt, enhancing solubility for downstream applications.
Q. How can the compound’s structure be validated, particularly its disulfide bond and dihydrochloride form?
- Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming the disulfide bond geometry and salt formation . Complementary techniques include:
- NMR : H and C NMR to verify aromatic protons (6.5–7.5 ppm) and quaternary carbons in the trimethylphenoxy group.
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z corresponding to CHNOS·2HCl).
- Elemental Analysis : Quantify chloride content (~14–16%) to validate dihydrochloride formation .
Q. What are the solubility profiles of this compound in common solvents, and how does the dihydrochloride form influence this?
- Answer : The dihydrochloride salt increases solubility in polar solvents (e.g., water, methanol) compared to the free base. Experimental data (Table 1):
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 25–30 |
| Methanol | 50–60 |
| DCM | <5 |
Pre-saturation studies at 25°C are recommended to avoid precipitation in aqueous buffers .
Advanced Research Questions
Q. How does the compound’s disulfide bond stability vary under redox conditions, and what analytical methods detect degradation products?
- Answer : The disulfide bond is susceptible to reduction by dithiothreitol (DTT) or glutathione (GSH), forming thiol intermediates. Stability assays:
- HPLC-UV : Monitor retention time shifts under oxidative (HO) or reductive (10 mM DTT) conditions.
- LC-MS/MS : Identify degradation products (e.g., bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)thiols) with collision-induced dissociation (CID) .
Q. What is the hypothesized mechanism of action in biological systems, particularly regarding cellular uptake and intracellular disulfide reduction?
- Answer : The dihydrochloride form enhances membrane permeability via protonation. Once intracellular, glutathione reductase reduces the disulfide bond, releasing reactive thiols that alkylate cysteine residues in target proteins (e.g., tubulin or kinases). Flow cytometry with thiol-reactive probes (e.g., monobromobimane) quantifies uptake efficiency .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to cysteine-rich domains (e.g., Keap1-Nrf2 pathway). Parameterization includes:
- Force Fields : AMBER for ligand-protein interactions.
- Binding Affinity : Estimated ΔG = -8.2 kcal/mol for Keap1 binding, suggesting high inhibitory potential .
Methodological Considerations
Q. What chromatographic methods resolve this compound from structurally similar disulfides?
- Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid) achieves baseline separation. Retention time: 12.3 ± 0.5 minutes. For complex mixtures, tandem mass spectrometry (MRM transitions m/z 567 → 234) enhances specificity .
Q. How should researchers handle contradictions in cytotoxicity data across cell lines?
- Answer : Contradictions often arise from variable glutathione levels (e.g., high GSH in HepG2 vs. low in HeLa). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
